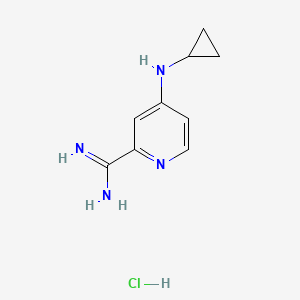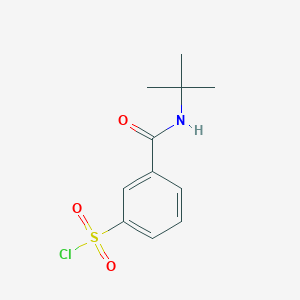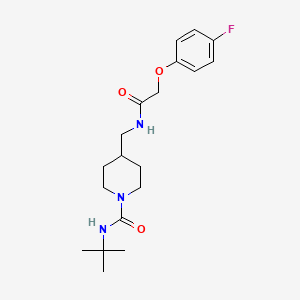
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as BCT, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. BCT is a thiadiazole derivative that has been shown to have promising biological properties, including anti-inflammatory and anti-cancer effects. In
作用機序
The mechanism of action of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have antioxidant properties and to protect against oxidative stress. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One advantage of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its relatively simple synthesis method, which makes it accessible for laboratory studies. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have low toxicity in animal models, which is a desirable property for potential drug development. However, one limitation of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine's potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine and its potential use in other disease states.
In conclusion, 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a promising chemical compound that has shown potential for use in drug development. Its anti-inflammatory and anti-cancer effects, as well as its low toxicity, make it an attractive candidate for further research. With continued investigation, 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine and its derivatives may hold promise for the treatment of various diseases.
合成法
The synthesis of 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been described in the literature. One method involves the reaction of 4-chloropyrazole-3-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride to yield the corresponding thiadiazole derivative. The resulting compound is then reacted with butylamine to obtain 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine. Other methods have also been reported, including the use of microwave irradiation and solvent-free conditions.
科学的研究の応用
5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
特性
IUPAC Name |
5-(1-butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMRUURSRKIAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)

![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)

![N-(4-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898919.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898922.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2898924.png)



![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)